

GC-MS protocol for propofol quantification using Propofol-d17

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Compound of Interest

Compound Name: Propofol-d17

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An Application Note for the Robust Quantification of Propofol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with **Propofol-d17** Internal Standard

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and validated protocol for the quantitative analysis of propofol in biological samples, such as plasma, serum, or whole blood. Leveraging the precision of Gas Chromatography-Mass Spectrometry (GC-MS) and the accuracy afforded by a stable isotope-labeled internal standard (**Propofol-d17**), this method offers high selectivity, sensitivity, and reliability. The protocol details every critical step from sample preparation via liquid-liquid extraction (LLE) to instrument setup and method validation. This guide is intended for researchers, clinical chemists, and forensic toxicologists requiring a robust and self-validating system for propofol quantification.

Introduction: The Rationale for Precise Propofol Measurement

Propofol (2,6-diisopropylphenol) is a potent, short-acting intravenous anesthetic widely used for the induction and maintenance of general anesthesia.[1] Its rapid onset and short duration of action make it a preferred agent in various medical procedures. However, the narrow therapeutic window and potential for abuse necessitate accurate and reliable methods for its quantification in biological matrices.[2] Such measurements are critical in pharmacokinetic

studies, therapeutic drug monitoring, and forensic investigations to determine cause of death or assess medical malpractice claims.[3]

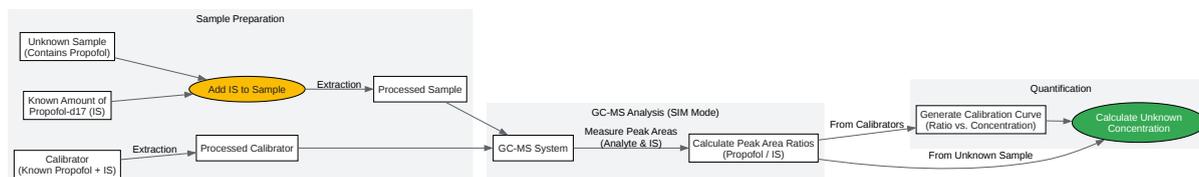
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for this purpose, offering excellent chromatographic separation and highly specific detection.[4] To overcome potential variability during sample processing and instrumental analysis, the use of a stable isotope-labeled internal standard is paramount. **Propofol-d17**, in which the hydrogen atoms on the isopropyl groups are replaced with deuterium, is the ideal internal standard. It co-elutes with and shares near-identical chemical and physical properties with the target analyte, propofol, but is readily distinguished by its higher mass. This co-analysis ensures that any loss of analyte during extraction or fluctuations in injection volume are precisely compensated for, leading to superior accuracy and precision.[5]

This document outlines a complete workflow, grounded in established analytical principles, to empower laboratories to implement a trustworthy and high-performance method for propofol quantification.

Principle of the Method: Internal Standard Calibration

The quantification of propofol is based on the principle of internal standard calibration. A known, fixed concentration of **Propofol-d17** is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Following extraction and analysis by GC-MS, the instrument measures the peak areas for both propofol and **Propofol-d17**.

A calibration curve is generated by plotting the ratio of the peak area of propofol to the peak area of **Propofol-d17** against the known concentrations of the propofol calibrators. The concentration of propofol in an unknown sample is then determined by calculating its peak area ratio and interpolating this value from the linear regression equation of the calibration curve. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where it focuses only on specific, characteristic mass fragments of propofol and **Propofol-d17**, thereby maximizing sensitivity and minimizing matrix interference.[6][7]



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Caption: Principle of internal standard quantification workflow.

Materials, Reagents, and Equipment Standards and Reagents

- Propofol ($\geq 98\%$ purity): Certified reference material (e.g., from Cerilliant, Sigma-Aldrich).
- **Propofol-d17** ($\geq 98\%$ purity): Certified reference material (e.g., from Cerilliant).[5]
- Methanol: HPLC or GC-MS grade.
- Heptane: Reagent grade.[5]
- Ammonium Hydroxide: Reagent grade.[5]
- Sodium Carbonate (Na_2CO_3) and Sodium Bicarbonate (NaHCO_3): ACS grade, for buffer preparation.
- Deionized Water: Type I, $>18 \text{ M}\Omega\cdot\text{cm}$.

- Drug-free whole blood/plasma: For preparation of calibrators and controls.[5]

Equipment and Consumables

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS).
- Autosampler and vials with 300 μ L glass inserts.
- GC Column: Agilent HP-5MS (30 m x 0.25 mm I.D., 0.25 μ m film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[3]
- Vortex mixer.
- Centrifuge capable of 3,000 rpm.
- Mechanical rotator.
- Calibrated analytical balance and pipettes.
- 16 x 100 mm screw-cap glass culture tubes.

Preparation of Solutions, Calibrators, and Controls

Causality Note: Preparing stock solutions in a non-volatile solvent like methanol prevents concentration changes due to evaporation. Serial dilutions are then made to create working solutions for spiking into the biological matrix, mimicking real samples.

- Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propofol reference standard and dissolve in 10 mL of methanol in a volumetric flask.
- **Propofol-d17** Stock Solution (100 μ g/mL): Accurately weigh 1 mg of **Propofol-d17** and dissolve in 10 mL of methanol.
- Propofol Working Standard (10 μ g/mL): Dilute 100 μ L of the 1 mg/mL propofol stock solution to 10 mL with methanol.[5]
- **Propofol-d17** Working Internal Standard (IS) (10 μ g/mL): Dilute 1 mL of the 100 μ g/mL **Propofol-d17** stock solution to 10 mL with methanol.[5]

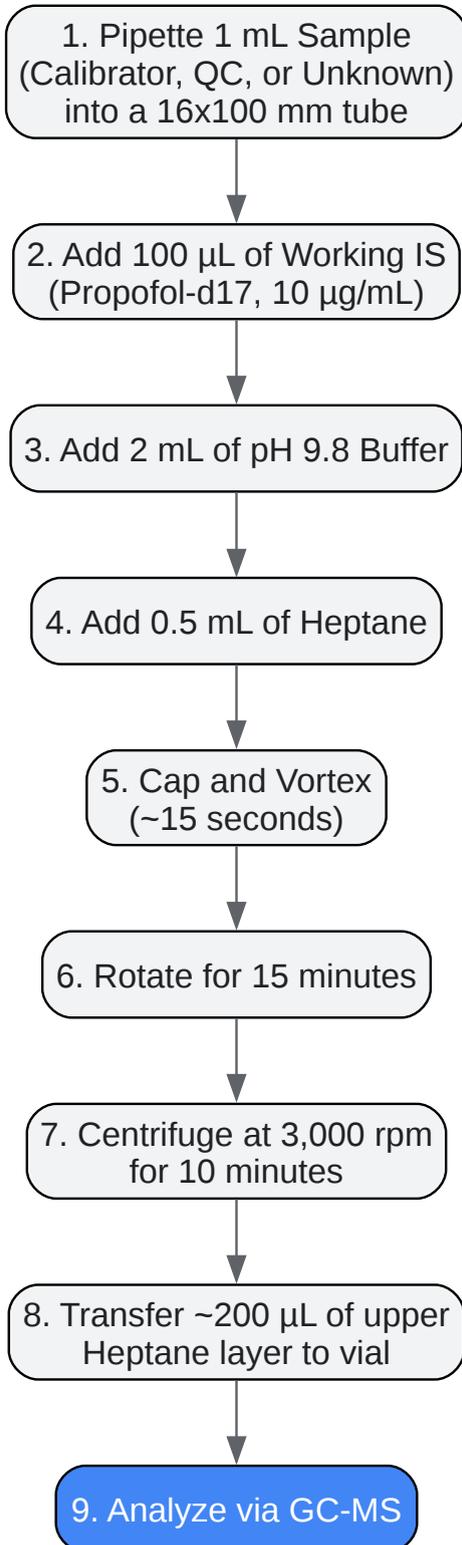
- Carbonate Buffer (pH 9.8): Dissolve 100 g of Na_2CO_3 and 50 g of NaHCO_3 in 1,000 mL of deionized water. Adjust pH to 9.8 if necessary.[5]
- Calibration Standards (e.g., 0.1 to 2.0 $\mu\text{g}/\text{mL}$): Prepare calibration standards by spiking appropriate volumes of the 10 $\mu\text{g}/\text{mL}$ propofol working standard into drug-free whole blood or plasma. For example, to make a 0.5 $\mu\text{g}/\text{mL}$ calibrator, add 50 μL of the 10 $\mu\text{g}/\text{mL}$ working standard to 950 μL of blank blood.
- Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples (e.g., 0.25, 0.75, and 1.5 $\mu\text{g}/\text{mL}$) in blank blood using the same method as for calibrators. QCs should be prepared from a separate stock solution weighing to ensure independence from the calibration standards.[5]

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is designed to efficiently isolate the non-polar propofol from the complex biological matrix. The addition of a basic buffer deprotonates the phenolic hydroxyl group of propofol, reducing its water solubility and driving it into the non-polar organic solvent (heptane).

Liquid-Liquid Extraction Workflow



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Caption: Step-by-step liquid-liquid extraction protocol.

Step-by-Step Methodology:

- Into a labeled 16 x 100 mm screw-cap tube, pipette 1.0 mL of the sample (calibrator, QC, or unknown).[5]
- Add 100 μ L of the 10 μ g/mL **Propofol-d17** working internal standard to each tube.[5]
- Add 2.0 mL of the pH 9.8 carbonate buffer.[5]
- Add 0.5 mL of heptane.[5]
- Securely cap the tubes and vortex for approximately 15 seconds to ensure thorough mixing. [5]
- Place the tubes on a mechanical rotator for 15 minutes to facilitate efficient partitioning of propofol into the heptane layer.[5]
- Centrifuge the tubes at 3,000 rpm for 10 minutes to achieve a clean separation between the aqueous and organic layers.[5]
- Carefully transfer approximately 200 μ L of the upper organic (heptane) layer into an autosampler vial containing a 300 μ L glass insert. Avoid disturbing the lower aqueous layer. [5]
- Crimp cap the vial and place it in the autosampler for GC-MS analysis.[5]

GC-MS Instrumentation and Conditions

The following parameters are optimized for the separation of propofol from potential matrix interferences and for its sensitive detection. The temperature program allows for the elution of volatile components first, followed by the focused elution of propofol. The splitless injection mode ensures that the maximum amount of analyte is transferred to the column, which is critical for trace-level quantification.

Parameter	Setting	Rationale
Gas Chromatograph (GC)		
Injection Volume	1 μ L	Standard volume for good sensitivity without overloading the column.
Injection Mode	Splitless	Maximizes transfer of analyte to the column for trace analysis.
Injector Temperature	250 $^{\circ}$ C	Ensures rapid and complete volatilization of propofol.
Carrier Gas	Helium	Inert gas providing good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	Optimal flow for column efficiency and separation.
Oven Program	Initial: 80 $^{\circ}$ C, hold 5 min	Allows for solvent focusing and separation of early eluting peaks.
Ramp: 20 $^{\circ}$ C/min to 290 $^{\circ}$ C	Rapid ramp to elute propofol efficiently.	
Hold: Hold at 290 $^{\circ}$ C for 2 min	Ensures elution of any less volatile compounds and cleans the column.	
Mass Spectrometer (MS)		
Ionization Mode	Electron Ionization (EI)	Standard, robust ionization technique for GC-MS.
Electron Energy	70 eV	Standard energy to produce reproducible fragmentation patterns.
Ion Source Temp.	230 $^{\circ}$ C	Prevents condensation of analytes in the source.

Interface Temp.	250 °C	Ensures efficient transfer of analytes from GC to MS.
Analysis Mode	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity by monitoring specific ions.[8]
SIM Ions Monitored		
Propofol	m/z 163 (Quantifier), 178 (Qualifier)	Characteristic fragments of propofol. The m/z 163 ion corresponds to the loss of a methyl group [M-15]+.
Propofol-d17	m/z 179 (Quantifier)	The corresponding [M-15]+ fragment for the deuterated standard.

(Note: GC-MS conditions, particularly the oven program, may require optimization based on the specific instrument and column used. The specified ions are typical, but should be confirmed by analyzing a standard in full scan mode.)[3]

Method Validation: A Self-Validating System

A rigorous validation process ensures the method is trustworthy, accurate, and fit for its intended purpose. The following parameters must be evaluated according to established guidelines (e.g., AAFS, CLSI).[9]

Validation Parameter	Description	Typical Acceptance Criteria
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing calibrators at 5-7 concentration levels.	Coefficient of determination (r^2) ≥ 0.995 . Calibrator residuals within $\pm 20\%$.
Accuracy (Bias)	The closeness of the mean test result to the true value. Assessed by analyzing QC samples at multiple concentrations.	Mean concentration within $\pm 20\%$ of the nominal value ($\pm 25\%$ at LLOQ).
Precision	The agreement between replicate measurements. Assessed as intra-day (within a single run) and inter-day (between runs) precision using QC samples.	Coefficient of Variation (%CV) $\leq 20\%$ ($\leq 25\%$ at LLOQ).
Limit of Quantification (LOQ)	The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.	Signal-to-noise ratio > 10 ; Accuracy and Precision criteria must be met.
Selectivity	The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix from multiple sources for interferences.	No significant interfering peaks at the retention time of the analyte or IS.
Recovery	The efficiency of the extraction process. Assessed by comparing the response of analyte spiked before	Consistent and reproducible, though not required to be 100%.

extraction to the response of analyte spiked after extraction.

Matrix Effect	The effect of co-eluting, undetected matrix components on the ionization of the analyte.	Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a pure solvent.
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